Propyl 2-((3-cyano-4,5,6-trimethylpyridin-2-yl)thio)acetate
Overview
Description
Propyl 2-((3-cyano-4,5,6-trimethylpyridin-2-yl)thio)acetate is an organic compound with the molecular formula C14H18N2O2S. This compound is characterized by the presence of a pyridine ring substituted with cyano and methyl groups, and a thioester functional group. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-((3-cyano-4,5,6-trimethylpyridin-2-yl)thio)acetate typically involves the reaction of 3-cyano-4,5,6-trimethyl-2-chloropyridine with propyl thioacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization or chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-((3-cyano-4,5,6-trimethylpyridin-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in organic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propyl 2-((3-cyano-4,5,6-trimethylpyridin-2-yl)thio)acetate is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigating its effects on biological systems and potential as a biochemical probe.
Medicine: Exploring its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of propyl 2-((3-cyano-4,5,6-trimethylpyridin-2-yl)thio)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thioester group can participate in nucleophilic acyl substitution reactions. These interactions can modulate various biochemical pathways, making it a valuable compound for studying enzyme mechanisms and protein interactions .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-6-hydroxy-4-methyl-5-phenylazo-1-propyl-2-pyridone: Similar in having a cyano group and a pyridine ring but differs in the presence of an azo group and hydroxyl substitution.
Propyl 2-((3-cyano-4,5,6-trimethylpyridin-2-yl)thio)acetate: Unique due to its specific substitution pattern and thioester functional group.
Uniqueness
This compound is unique due to its combination of a cyano group, multiple methyl substitutions on the pyridine ring, and a thioester group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
propyl 2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-5-6-18-13(17)8-19-14-12(7-15)10(3)9(2)11(4)16-14/h5-6,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZZLXDEVTUZJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CSC1=C(C(=C(C(=N1)C)C)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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